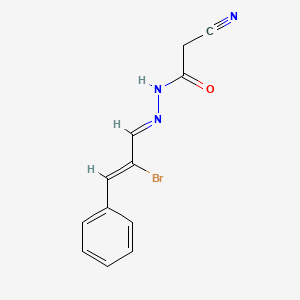

![molecular formula C16H25N3O3 B5519380 (1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)

(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex spirocyclic compounds like "(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol" involves multi-step synthetic pathways that may include key reactions such as ring-closure, functional group interconversions, and stereoselective formations. An example of a similar synthesis pathway is the efficient and convergent synthesis of a series of azaspiro compounds with high affinity for neuronal receptors, demonstrating the complexity and precision required in such synthetic processes (Cook et al., 2017). Another related synthesis involves the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates under catalytic conditions to produce methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, highlighting the use of cascade transformations and catalysis in spirocyclic compound synthesis (Sukhorukov et al., 2008).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their 3D conformation and the spatial arrangement of their atoms. X-ray diffraction studies, such as those conducted on related azaspiro compounds, provide detailed insights into the molecular geometry, bond lengths, angles, and the overall 3D structure of these molecules (Manjunath et al., 2011). Such studies are crucial for understanding the compound's stereochemistry and its implications on reactivity and interaction with biological targets.

Chemical Reactions and Properties

Spirocyclic compounds like "(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol" can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring transformations, depending on the functional groups present. The reactivity can be influenced by the compound's stereochemistry and the electronic environment created by the surrounding functional groups. Research on similar compounds has explored reactions such as the aminomethylation of azaspirocycles to produce new derivatives with potential biological activity (Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including melting points, boiling points, solubility, and crystallinity, are influenced by their molecular structure and functional groups. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals, where solubility and stability are critical. Studies on related spirocyclic compounds provide insights into these properties and their dependence on molecular structure (Peppel & Köckerling, 2011).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, such as acidity, basicity, and reactivity towards different reagents, are pivotal for their applications in synthesis and drug design. The presence of functional groups like imidazole in "(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol" can impart specific chemical properties, influencing how these compounds interact with biological molecules or catalysts in synthetic pathways. Research into similar compounds has elucidated their reactivity patterns, providing a basis for predicting the behavior of complex spirocyclic molecules (Srinivas, Nagaraj, & Reddy, 2008).

Applications De Recherche Scientifique

Metabolic Pathways and Toxicity Studies

Butanediol Metabolism : A study on 1,4-Butanediol (BDO), which shares structural similarities with the compound of interest, highlights the enzyme alcohol dehydrogenase's role in converting BDO to gamma‐hydroxybutyrate (GHB) in humans. The inhibition of this enzyme by fomepizole indicates the significance of metabolic pathways in the processing of similar compounds (Liakoni et al., 2019).

Thromboxane Synthetase Inhibition : Research on the imidazole derivative UK-37,248 demonstrates its potential to reduce thromboxane B2 formation, suggesting applications in studying enzyme inhibition and its effects on blood platelet functions (Vermylen et al., 1981).

Chemical Properties and Effects

Ethylene Glycol Toxicity Treatment : The effectiveness of fomepizole in treating ethylene glycol poisoning without the need for hemodialysis or ethanol infusion in a pediatric case indicates the importance of specific inhibitors in managing toxic ingestions, potentially relevant for understanding the safety profile of related compounds (Boyer et al., 2001).

Imidazole Derivatives in Therapeutic Use : A study on imidazole salicylate (IS), which inhibits thromboxane A2 synthesis without interfering with the cyclo-oxygenase pathway, offers insights into how structurally related compounds might be utilized in avoiding adverse reactions in aspirin-sensitive patients (Senna et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(1R,3S)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-4-(2-methylimidazol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-17-6-10-18(12)7-2-3-15(22)19-8-4-16(5-9-19)13(20)11-14(16)21/h6,10,13-14,20-21H,2-5,7-9,11H2,1H3/t13-,14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXWFSZNORYFFM-OKILXGFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCC(=O)N2CCC3(CC2)C(CC3O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CCCC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

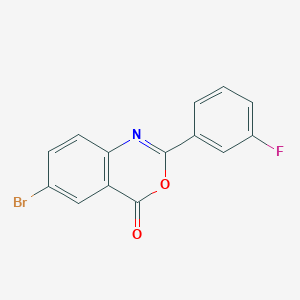

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)

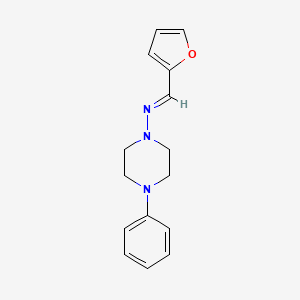

![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)

![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)